molecular formula C14H11ClO3 B597697 2'-CHLORO-4'-METHOXYBIPHENYL-3-CARBOXYLIC ACID CAS No. 1215206-25-9

2'-CHLORO-4'-METHOXYBIPHENYL-3-CARBOXYLIC ACID

Cat. No.: B597697
CAS No.: 1215206-25-9
M. Wt: 262.689
InChI Key: UQIHUVBRQAKJHD-UHFFFAOYSA-N
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Description

2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-25-9) is a high-purity organic compound supplied for industrial and scientific research applications . With a molecular formula of C14H11ClO3, this biphenyl derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science . While specific toxicological data is not fully classified, researchers should handle this material with care, using appropriate personal protective equipment including tightly fitting safety goggles, impervious gloves, and fire-resistant clothing . Avoid dust formation and ensure adequate ventilation during handling. Store in a tightly closed container in a dry, cool, and well-ventilated place . For research and laboratory use only. Not for drug, household, or personal use.

Properties

IUPAC Name

3-(2-chloro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIHUVBRQAKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681816
Record name 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-25-9
Record name 2'-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including halogenation, methoxylation, and carboxylation. One common method involves the following steps:

    Methoxylation: The methoxy group at the 4’ position can be introduced via nucleophilic aromatic substitution using methanol and a base such as sodium methoxide.

    Carboxylation: The carboxylic acid group at the 3 position can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)

  • Core Structure : Pyrimidine ring (heterocyclic) vs. biphenyl system.
  • Substituents : Chloro and methyl groups at positions 2 and 6 on the pyrimidine ring.
  • This likely reduces metabolic stability in biological systems compared to biphenyl derivatives .

Trifluoromethyl-Biphenyl Quinoline Derivative (Patent Compound)

  • Core Structure: Biphenyl system with a trifluoromethyl group at the 4' position, fused to a quinoline ring.
  • Substituents : Trifluoromethyl (strong electron-withdrawing group) vs. methoxy (electron-donating) in the target compound.
  • Key Differences: The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas methoxy may improve solubility.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Core Structure: Phenolic acrylate vs. biphenyl-carboxylic acid.
  • Substituents : Two hydroxyl groups (3,4-positions) vs. chloro and methoxy.
  • Key Differences: Caffeic acid’s hydroxyl groups confer antioxidant activity via radical scavenging, absent in the target compound.

3-(Tert-Butoxycarbonyl)-2-(4-Chlorophenyl)-1,3-Thiazolidine-4-Carboxylic Acid (CAS 477721-87-2)

  • Core Structure : Thiazolidine ring (sulfur- and nitrogen-containing heterocycle) vs. biphenyl.
  • Substituents : Chlorophenyl and tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences : The thiazolidine ring introduces stereochemical complexity and sulfur-based reactivity, while the Boc group facilitates synthetic manipulation. The biphenyl system lacks heteroatoms, favoring π-π stacking interactions .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility Trends
2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid C₁₄H₁₁ClO₃ 262.69 (estimated) Carboxylic acid, Cl, OCH₃ Moderate in polar solvents
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Pyrimidine, Cl, CH₃ High in aqueous buffers
Caffeic acid C₉H₈O₄ 180.16 Phenolic OH, acrylate High in polar solvents
Thiazolidine derivative (CAS 477721-87-2) C₁₅H₁₈ClNO₄S 343.83 Thiazolidine, Boc, Cl Low in water

Notes:

  • The biphenyl system in the target compound likely reduces water solubility compared to pyrimidine or phenolic analogs but improves lipid membrane permeability.

This compound

  • Potential Uses: Intermediate in NSAID synthesis, kinase inhibitors (due to biphenyl rigidity), or liquid crystal materials.
  • Advantages Over Analogs :
    • Biphenyl scaffold offers stability and modular substitution for structure-activity relationship (SAR) studies.
    • Methoxy group balances lipophilicity and solubility better than trifluoromethyl or tert-butoxycarbonyl groups.

Comparison with Other Compounds

  • Caffeic Acid : Used in antioxidants and cosmetics; the target compound lacks antioxidative OH groups but may excel in targeted drug delivery due to its hydrophobic core .
  • Thiazolidine Derivative : Primarily a synthetic intermediate (Boc-protected); the target compound’s lack of protecting groups makes it more suitable for direct pharmaceutical use .

Research Findings and Challenges

  • Pharmacological Gaps: No direct evidence exists for the target compound’s bioactivity; inferences are drawn from structural analogs. For example, trifluoromethyl-biphenyl quinoline derivatives show kinase inhibition, suggesting the target could be modified similarly .
  • Synthetic Challenges : Introducing chloro and methoxy groups ortho to each other may require regioselective strategies to avoid steric hindrance.

Biological Activity

2'-Chloro-4'-methoxybiphenyl-3-carboxylic acid (CAS No. 1215206-25-9) is a biphenyl derivative characterized by its chloro and methoxy substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C14H11ClO3
  • Molecular Weight: 262.69 g/mol
  • Structure: The compound features a biphenyl backbone with a carboxylic acid functional group and substituents at the 2' and 4' positions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that biphenyl carboxylic acids exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Listeria monocytogenes16 µg/mL

These findings suggest that the compound may act through disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).

  • Mechanism of Action: The anticancer effects are attributed to the compound's ability to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit cell proliferation by affecting cell cycle regulation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various biphenyl derivatives against resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to other tested compounds, making it a candidate for further development as an antimicrobial agent .
  • Cancer Cell Line Study : In a study published in Cancer Letters, researchers explored the effects of this compound on MCF-7 cells. They reported a dose-dependent increase in apoptosis markers, including increased levels of cleaved caspase-3 and PARP, suggesting its potential as a therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-chloro-4'-methoxybiphenyl-3-carboxylic acid, and how can intermediates be optimized for yield?

  • Methodology : A Suzuki-Miyaura coupling is often employed for biphenyl synthesis. For example, coupling a 3-carboxyphenylboronic acid derivative with a 2-chloro-4-methoxyphenyl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at reflux . Post-coupling hydrolysis of ester-protected intermediates (e.g., methyl esters) using NaOH/EtOH yields the carboxylic acid. Optimization involves adjusting catalyst loading, reaction time, and purification via recrystallization or column chromatography.

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are critical?

  • Methodology : Use ¹H/¹³C NMR to verify substitution patterns (e.g., chloro and methoxy groups) and aromatic coupling. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) resolves stereoelectronic effects, as seen in structurally related biphenylcarboxylic acids . FT-IR identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds.

Q. What safety protocols are essential when handling chlorinated aromatic intermediates during synthesis?

  • Methodology : Follow OSHA guidelines for chlorinated compounds:

  • Use fume hoods and PPE (gloves, goggles).
  • Monitor airborne concentrations with gas detectors.
  • Implement engineering controls (e.g., scrubbers) if exposure exceeds 0.1 ppm .
  • Decontaminate spills with activated carbon or specialized adsorbents.

Advanced Research Questions

Q. How do substitution patterns (chloro vs. methoxy) on the biphenyl scaffold influence biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies using analogs (e.g., 2'-fluoro-4'-methyl or 3'-bromo-4'-methoxy derivatives ). Compare in vitro assays (e.g., enzyme inhibition, receptor binding) and pharmacokinetic profiles (logP, metabolic stability). For example, chloro groups may enhance lipophilicity and target engagement, while methoxy groups improve solubility .

Q. What strategies can resolve contradictions in reported biological data for this compound?

  • Methodology :

  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell lines).
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Computational modeling : Compare docking poses in target proteins (e.g., MDM2 or GPR40 receptors) to assess binding mode variations .

Q. How can this compound’s potential as a therapeutic agent be evaluated in vivo?

  • Methodology :

  • Pharmacokinetics : Administer orally or intravenously in rodent models; measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Efficacy : Test in disease models (e.g., cancer xenografts or diabetic mice) with dose-response curves. For example, 2'-chloro-4'-methyl analogs showed anti-cancer activity in murine models .
  • Toxicity : Assess liver/kidney function markers (ALT, creatinine) and histopathology.

Key Research Gaps

  • Mechanistic studies : No data exist on this compound’s interaction with specific oncogenic targets (e.g., MDM2) .
  • Thermodynamic solubility : Limited data in biorelevant media (e.g., FaSSIF/FeSSIF) for formulation development.

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